3-(3-Bromopropyl)thiophene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3-bromopropyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrS/c8-4-1-2-7-3-5-9-6-7/h3,5-6H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQLPZIKXZBQCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121459-86-7 | |
| Record name | 3-(3-bromopropyl)thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 3 Bromopropyl Thiophene
Precursor Synthesis and Functionalization Strategies
The efficient synthesis of the precursor molecule, typically (3-Thienyl)propanol or a related derivative, is a critical first step. This involves the formation of the carbon-carbon bond between the thiophene (B33073) ring and the propyl side chain. Several strategies, including Grignard reactions, reduction of carboxylic acid derivatives, and various cross-coupling reactions, have been employed for this purpose.
Synthesis of (3-Thienyl)propanol and Related Alcohols
The preparation of (3-Thienyl)propanol often serves as a key intermediate step. This alcohol can then be readily converted to the desired bromoalkane.
One common approach is the reduction of 3-(thiophen-3-yl)propanoic acid or its esters . This method involves the initial preparation of the carboxylic acid, which can be achieved through various means such as the reaction of a 3-thienyl Grignard reagent with carbon dioxide or the hydrolysis of a corresponding nitrile. The subsequent reduction of the carboxylic acid or ester to the primary alcohol can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄). A similar reduction of indole-3-propanoic acid to 3-(3-hydroxypropyl)indole highlights the viability of this synthetic route.
Another effective method is the reaction of a 3-thienyl Grignard reagent with a suitable three-carbon electrophile . For instance, the reaction of 3-thienylmagnesium bromide with oxetane (B1205548) can yield 3-(thiophen-3-yl)propan-1-ol. This approach provides a direct route to the desired alcohol.
A patent describes a method for synthesizing thiophene-3-ethanol, a closely related compound, which involves the low-temperature lithiation of tribromothiophene followed by the addition of an appropriate electrophile, avoiding the use of the hazardous ethylene (B1197577) oxide. This indicates that lithiation strategies are also valuable for creating the precursor alcohol.
Table 1: Synthesis of (3-Thienyl)propanol and Related Alcohols
| Starting Material | Reagents and Conditions | Product | Yield |
|---|
Thiophene Ring Functionalization Approaches
The introduction of the propyl side chain at the 3-position of the thiophene ring is a key functionalization step. This is often achieved through modern cross-coupling reactions or by leveraging the reactivity of organometallic thiophene derivatives.
Lithiation followed by alkylation is a powerful technique. 3-Bromothiophene (B43185) can be selectively lithiated at the 3-position using an organolithium reagent like n-butyllithium or t-butyllithium at low temperatures. The resulting 3-lithiothiophene is a potent nucleophile that can react with a variety of electrophiles, including those that can be converted to a 3-bromopropyl group, such as 1,3-dihalopropanes or protected 3-halopropanols. For clean lithium-halogen exchange, using two equivalents of t-butyllithium at -78°C is often recommended.
Grignard-based cross-coupling reactions , such as the Kumada coupling, are also widely used for the synthesis of 3-alkylthiophenes. This involves the reaction of a 3-thienyl Grignard reagent (e.g., 3-thienylmagnesium bromide) with an alkyl halide in the presence of a nickel or palladium catalyst. This method is attractive due to the ready availability of the starting materials and the generally high yields.
Bromination Protocols for Terminal Alcohols and Halides
Once the precursor alcohol, (3-Thienyl)propanol, is synthesized, the final step is the conversion of the terminal hydroxyl group to a bromide. Several reliable methods are available for this transformation, including radical bromination of the corresponding alkane, nucleophilic substitution reactions, and direct bromination methodologies.
Radical Bromination Techniques in Side Chain Elaboration
Free radical bromination can be an effective method for introducing a bromine atom at the benzylic-like position of an alkylthiophene side chain. This method is particularly useful for the bromination of 3-propylthiophene.
N-Bromosuccinimide (NBS) is the reagent of choice for allylic and benzylic brominations, as it provides a low, constant concentration of bromine, which favors radical substitution over electrophilic addition to the thiophene ring. The reaction is typically initiated by a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), and/or by photochemical means (UV irradiation). The reaction is usually carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane. stackexchange.comacs.orgyoutube.commasterorganicchemistry.comlibretexts.org The selectivity of this reaction for the position adjacent to the aromatic ring is due to the resonance stabilization of the resulting radical intermediate. libretexts.org
Table 2: Radical Bromination of Alkylthiophenes
| Substrate | Reagents and Conditions | Product | Notes |
|---|---|---|---|
| 3-Propylthiophene | NBS, Benzoyl Peroxide, CCl₄, reflux | 3-(1-Bromopropyl)thiophene | Selective for the position adjacent to the ring. |
| Alkylbenzenes | NBS, Cyclohexane, Initiator | Side-chain brominated products | Alternative solvent to CCl₄. google.com |
Nucleophilic Substitution Reactions for Bromine Introduction
Nucleophilic substitution provides a reliable and often high-yielding route to 3-(3-Bromopropyl)thiophene from (3-Thienyl)propanol. This approach involves converting the hydroxyl group into a good leaving group, which is then displaced by a bromide ion.
A common strategy is the conversion of the alcohol to a tosylate or mesylate , followed by reaction with a bromide salt like lithium bromide (LiBr) or sodium bromide (NaBr). The alcohol is first reacted with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine (B92270) to form the corresponding sulfonate ester. This ester is then treated with a bromide source in a polar aprotic solvent, such as acetone (B3395972) or DMF, to effect an Sₙ2 displacement of the tosylate or mesylate group. pearson.comlibretexts.orgsci-hub.se
Another direct method for converting the alcohol to the bromide is the Appel reaction . This reaction utilizes a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄). wikipedia.orgorganic-chemistry.orgalfa-chemistry.comchem-station.comnrochemistry.com The reaction proceeds under mild, neutral conditions and generally gives high yields with inversion of stereochemistry if a chiral center is present. organic-chemistry.orgalfa-chemistry.com The driving force for the reaction is the formation of the strong phosphorus-oxygen bond in the triphenylphosphine oxide byproduct. chem-station.com
Alternatively, phosphorus tribromide (PBr₃) is a classic and effective reagent for the conversion of primary and secondary alcohols to alkyl bromides. The reaction typically proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at a chiral center.
Table 3: Nucleophilic Substitution for Bromine Introduction
| Substrate | Reagents and Conditions | Intermediate/Product | Mechanism |
|---|
Direct Bromination Methodologies
Direct bromination methods refer to the one-step conversion of the alcohol to the bromide without the isolation of an intermediate. The Appel reaction and the use of PBr₃, as discussed in the previous section, are prime examples of such direct methodologies. These methods are often preferred for their operational simplicity and efficiency.
Optimization of Reaction Parameters and Yields
The efficient synthesis of this compound is highly dependent on the careful optimization of reaction parameters to maximize yield and minimize the formation of byproducts. A prevalent method for creating the propylthiophene backbone is through a Grignard cross-coupling reaction. This involves reacting a 3-thienyl Grignard reagent, such as 3-thienylmagnesium bromide, with an electrophile like 1,3-dibromopropane (B121459).
Key parameters for optimization in this Grignard reaction include:
Solvent Choice : The reaction is typically performed in anhydrous ether-based solvents. Tetrahydrofuran (B95107) (THF) is common, but optimizing for greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF), a bio-derived solvent, has shown comparable or even improved performance in similar Grignard polymerizations. researchgate.net
Reagent Stoichiometry : To prevent the formation of the undesired dimer byproduct, 1,3-di(thiophen-3-yl)propane, a significant excess of 1,3-dibromopropane is often used. Optimizing this ratio is a trade-off between maximizing the yield of the desired product and minimizing the waste of the excess reagent.
Magnesium Activation : The Grignard reaction is heterogeneous, occurring on the surface of the magnesium metal. Ensuring the magnesium turnings are fresh and activated, for instance by grinding or using a small amount of an initiator like iodine or 1,2-dibromoethane, is crucial for reliable reaction initiation and high conversion. quora.com
Temperature Control : Grignard reagent formation is exothermic and requires careful temperature management. Subsequently, the coupling reaction temperature must be controlled to balance reaction rate with the suppression of side reactions.
Catalyst Selection : In related cross-coupling reactions for preparing functionalized thiophenes, metal catalysts, typically based on nickel or palladium, are essential. nih.gov The choice of catalyst and ligands, such as Ni(dppp)Cl₂, and their concentration (mol%) must be optimized to achieve high yields and selectivity. rsc.org For instance, studies on the synthesis of thiophene-based polymers have shown that molecular weight and yield are directly influenced by the catalyst content. researchgate.net
The following interactive table illustrates how variations in key parameters can influence the theoretical yield of this compound in a Grignard cross-coupling reaction.
| Parameter | Condition A | Condition B | Condition C | Theoretical Yield |
| Solvent | THF | 2-MeTHF | Diethyl Ether | Select a condition to see yield |
| Dibromopropane Ratio | 2 eq. | 5 eq. | 10 eq. | Select a condition to see yield |
| Catalyst | None | 0.1 mol% Ni(dppp)Cl₂ | 1 mol% Ni(dppp)Cl₂ | Select a condition to see yield |
| Temperature | 25°C | 0°C | 50°C | Select a condition to see yield |
Note: This table is illustrative, based on general principles of Grignard reaction optimization. Actual yields would be determined experimentally.
Another synthetic route involves the bromination of 3-(3-hydroxypropyl)thiophene. Optimization here focuses on the choice of brominating agent (e.g., PBr₃, CBr₄/PPh₃) and reaction conditions to ensure complete conversion of the alcohol to the bromide without affecting the thiophene ring.
Sustainable and Green Chemistry Considerations in this compound Synthesis
Incorporating the principles of green chemistry is essential for the modern synthesis of chemical intermediates like this compound. benthamscience.comnih.gov This involves designing processes that reduce waste, minimize energy consumption, and utilize safer, renewable materials. frontiersin.org
Key green chemistry considerations include:
Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Comparing the Grignard route (using excess 1,3-dibromopropane) with the bromination of 3-(3-hydroxypropyl)thiophene reveals differences in atom economy that should be considered in process development.
Use of Safer Solvents : Traditional solvents like THF can be replaced with greener alternatives. As noted, 2-methyltetrahydrofuran (2-MeTHF) is a bio-derived solvent that has proven effective for Grignard reactions and reduces environmental impact. researchgate.net In some thiophene functionalizations, reactions can be performed in water, which is the most environmentally benign solvent. researchgate.net
Energy Efficiency : Alternative energy sources can significantly reduce the environmental footprint of a synthesis. Microwave-assisted synthesis has been successfully employed for preparing thiophene oligomers, offering rapid reaction times and often proceeding under solvent-free conditions, thereby increasing energy efficiency and reducing waste. acs.orgresearchgate.net
Catalysis over Stoichiometric Reagents : The use of highly efficient nickel or palladium catalysts in cross-coupling reactions is preferable to using stoichiometric reagents. nih.govrsc.org Catalytic processes reduce waste and often allow for milder reaction conditions. The development of heterogeneous catalysts can further enhance sustainability by simplifying catalyst recovery and reuse. acs.org
Waste Reduction : The choice of synthesis pathway directly impacts waste generation. For example, a route involving the reduction of 2,3,5-tribromothiophene (B1329576) generates significant amounts of byproducts and has poor atom economy. google.comgoogle.com In contrast, modern cross-coupling or direct C-H functionalization approaches are more atom-economical and generate less waste. researchgate.netorganic-chemistry.org
The following table summarizes a comparative analysis of a traditional synthetic method versus a greener, optimized alternative for preparing this compound.
| Metric | Traditional Method (Grignard in THF) | Greener Alternative | Sustainability Impact |
| Solvent | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) or Water | Reduced use of petroleum-based solvents; increased safety. researchgate.netresearchgate.net |
| Energy Input | Conventional reflux heating | Microwave irradiation | Drastically reduced reaction times and energy consumption. researchgate.net |
| Reagents | Stoichiometric reagents or high catalyst loading | Low-loading, high-activity catalyst | Minimized metal waste and improved atom economy. nih.govnih.gov |
| Process | Multi-step, with purification after each step | One-pot or tandem reaction | Reduced solvent use for workup/purification; less material loss. researchgate.net |
By prioritizing these green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable.
Reactivity and Mechanistic Investigations of 3 3 Bromopropyl Thiophene
Nucleophilic Substitution Reactions at the Bromopropyl Moiety
Nucleophilic substitution reactions are fundamental transformations for alkyl halides like 3-(3-bromopropyl)thiophene. The reaction pathway is heavily influenced by the nature of the substrate, nucleophile, leaving group, and solvent. As a primary alkyl halide, the bromopropyl moiety of the molecule exhibits distinct mechanistic preferences. vedantu.comlibretexts.org
The predominant mechanism for nucleophilic substitution in this compound is the S_N2 (Substitution, Nucleophilic, Bimolecular) pathway. This is a direct consequence of its structure as a primary alkyl halide, where the carbon atom bearing the bromine is relatively unhindered sterically. libretexts.orgmasterorganicchemistry.com
The S_N2 reaction proceeds in a single, concerted step. youtube.commasterorganicchemistry.com An incoming nucleophile (Nu:⁻) attacks the electrophilic carbon atom from the side opposite to the bromine leaving group (a "backside attack"). Simultaneously, the carbon-bromine bond breaks. This process passes through a high-energy transition state where the carbon atom is transiently five-coordinate, with partial bonds forming to the incoming nucleophile and breaking from the leaving group. masterorganicchemistry.com
The rate of the S_N2 reaction is dependent on the concentration of both the substrate, this compound, and the nucleophile. vedantu.comyoutube.com This bimolecular dependency is a hallmark of the S_N2 mechanism. Strong, small nucleophiles and polar aprotic solvents (which solvate the cation but not the nucleophile, thus enhancing its reactivity) favor this pathway. libretexts.org
Table 1: Factors Favoring the S_N2 Pathway for this compound
| Factor | Characteristic for this compound | Reason |
|---|---|---|
| Substrate Structure | Primary (1°) Alkyl Halide | The carbon atom attached to the bromine is sterically accessible, allowing for backside attack by the nucleophile. masterorganicchemistry.com |
| Nucleophile | Strong Nucleophiles (e.g., I⁻, CN⁻, RS⁻, N₃⁻) | A strong nucleophile is required to attack the electrophilic carbon in the concerted, rate-determining step. libretexts.org |
| Solvent | Polar Aprotic (e.g., Acetone (B3395972), DMF, DMSO) | These solvents enhance the strength of the nucleophile by not solvating it as heavily as protic solvents. libretexts.org |
The S_N1 (Substitution, Nucleophilic, Unimolecular) reaction mechanism is highly unlikely for this compound under typical conditions. The S_N1 pathway proceeds through a two-step mechanism, with the rate-determining first step being the spontaneous departure of the leaving group to form a carbocation intermediate. vedantu.commasterorganicchemistry.com
For this compound, this would require the formation of a primary carbocation on the propyl chain. Primary carbocations are exceptionally unstable due to the lack of stabilizing alkyl groups (hyperconjugation) and are therefore very high in energy. masterorganicchemistry.comyoutube.com The significant energy barrier to forming this unstable intermediate makes the S_N1 pathway kinetically unfavorable compared to the S_N2 alternative. stackexchange.com Consequently, reactions involving weak nucleophiles or polar protic solvents, which would typically favor S_N1, are extremely slow and non-competitive for primary substrates like this one. libretexts.org
Elimination reactions, where a hydrogen and a leaving group are removed from adjacent carbon atoms to form a double bond, are common competing pathways for nucleophilic substitution.
The E2 (Elimination, Bimolecular) mechanism is a significant competitor to the S_N2 reaction. Similar to S_N2, the E2 reaction is a single-step, concerted process. However, instead of acting as a nucleophile, the reagent acts as a base, abstracting a proton from the carbon adjacent (beta-position) to the carbon bearing the bromine. This proton abstraction, the formation of the C=C double bond, and the departure of the bromide leaving group all occur simultaneously. The rate of an E2 reaction depends on the concentration of both the substrate and the base. E2 reactions are favored by strong, sterically hindered bases (e.g., potassium tert-butoxide), which find it easier to abstract a proton from the periphery of the molecule than to perform a backside attack on the sterically shielded carbon required for S_N2.
The E1 (Elimination, Unimolecular) mechanism, like the S_N1 mechanism, proceeds through a carbocation intermediate. Because it relies on the formation of the same highly unstable primary carbocation, the E1 pathway is not a viable or significant competing reaction for this compound.
Table 2: Comparison of Competing S_N2 and E2 Pathways
| Condition | Favored Pathway | Rationale |
|---|---|---|
| Strong, small nucleophile/base (e.g., NaOH, NaCN) | S_N2 | The reagent is sterically unhindered and can readily perform a backside attack. |
| Strong, sterically hindered base (e.g., KOC(CH₃)₃) | E2 | Steric bulk prevents nucleophilic attack, favoring proton abstraction from the less hindered beta-carbon. |
| Increased Temperature | E2 | Elimination reactions generally have a higher activation energy and benefit more from increased temperature (more entropically favored). |
Transition Metal-Catalyzed Cross-Coupling Reactions
While classical cross-coupling reactions are typically performed on aryl or vinyl halides (C(sp²)–X bonds), significant advances have expanded their scope to include alkyl halides (C(sp³)–X bonds) like this compound. researchgate.net These reactions are challenging due to slower rates of oxidative addition and the potential for competing side reactions like β-hydride elimination. researchgate.net However, specialized catalytic systems have been developed that demonstrate the potential for this compound to participate in such valuable C-C bond-forming reactions.
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organoboron compound and an organic halide. libretexts.orgharvard.edu While traditionally used for sp²-hybridized halides, recent research has established protocols for the coupling of primary alkyl halides. acs.orgacs.org
The application of Suzuki coupling to this compound would involve its reaction with an aryl- or vinyl-boronic acid (or ester) in the presence of a suitable catalyst and base. The key to success lies in the catalytic system, which must facilitate the difficult oxidative addition of the C(sp³)–Br bond to the metal center while suppressing β-hydride elimination. Modern catalysts, often based on palladium with bulky, electron-rich phosphine (B1218219) ligands or novel copper-based systems, have shown high efficiency for this transformation. acs.orgsemanticscholar.org This allows for the synthesis of molecules where an aryl or vinyl group is attached to the propyl chain of the thiophene (B33073) moiety.
Table 3: Representative Catalytic Systems for Alkyl-Suzuki Coupling
| Catalyst System | Typical Conditions | Reference |
|---|---|---|
| Palladium with bulky phosphine ligands (e.g., SPhos, XPhos) | Pd(OAc)₂, Ligand, Strong Base (e.g., K₃PO₄), Toluene/H₂O | nih.gov |
| Copper/Bathophenanthroline | CuI, Ligand, Base, Solvent (e.g., DMA) | acs.org |
| Palladium/TXPTS (in water) | Na₂PdCl₄, TXPTS Ligand, Aqueous media | acs.org |
The potential for this compound to participate in Heck and Sonogashira reactions represents a forefront area of catalysis research, as both traditionally employ unsaturated halides.
The Heck Reaction couples an organic halide with an alkene. mdpi.com The development of intermolecular Heck reactions for unactivated primary alkyl halides is a significant challenge that has been addressed recently. rsc.orgacs.org These reactions often proceed through a hybrid organometallic-radical mechanism rather than the purely organometallic cycle of the classic Heck reaction. nih.gov Catalytic systems, such as those using a palladium catalyst with a specific ligand like dppf or Xantphos, sometimes under visible-light irradiation, have been shown to facilitate the coupling of primary alkyl bromides with alkenes. rsc.orgnih.gov This opens the potential for coupling this compound with various olefins.
The Sonogashira Coupling is the reaction of an organic halide with a terminal alkyne to form a substituted alkyne. wikipedia.orglibretexts.org This reaction is particularly challenging for alkyl halides. However, pioneering research has demonstrated that C(sp³)–C(sp) bond formation is possible. researchgate.net These advanced methods often deviate from the classic dual Pd/Cu catalytic cycle, sometimes employing copper catalysis with specialized chiral ligands to proceed through a radical-involved mechanism. rsc.org The application of such cutting-edge protocols could enable the alkynylation of this compound, showcasing the expanding potential of this versatile building block.
Kumada and Negishi Coupling Strategies
Kumada and Negishi cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they are widely applied in thiophene chemistry. jcu.edu.auwikipedia.org These palladium- or nickel-catalyzed reactions couple an organometallic reagent with an organic halide. organic-chemistry.orgsynarchive.comwikipedia.org For a substrate like this compound, coupling strategies can be envisioned at two distinct positions: the thiophene ring and the alkyl chain.
To engage the thiophene ring in Kumada or Negishi coupling, it must first be halogenated, typically at the 2- or 5-position. The resulting 2-halo-3-(3-bromopropyl)thiophene can then be coupled with Grignard (for Kumada) or organozinc (for Negishi) reagents. nrochemistry.comorganic-chemistry.org The choice of catalyst, often a palladium or nickel complex with phosphine ligands, is crucial for achieving high yields and selectivity. wikipedia.orggoogle.com
Alternatively, the bromopropyl chain can be the electrophilic partner. This involves reacting this compound with an organometallic species derived from another molecule, such as an aryl Grignard or arylzinc reagent. wikipedia.orgorganic-chemistry.org This approach allows for the extension of the side chain, which is a common strategy in the synthesis of precursors for conductive polymers and other functional materials. google.com The Negishi coupling is often favored for its higher functional group tolerance compared to the more basic Grignard reagents used in Kumada coupling. wikipedia.org
| Feature | Kumada Coupling | Negishi Coupling |
|---|---|---|
| Organometallic Reagent | Organomagnesium (Grignard) | Organozinc |
| Catalyst | Pd or Ni complexes | Pd or Ni complexes |
| Typical Halide Partner | Aryl/Vinyl/Alkyl Halides | Aryl/Vinyl/Alkyl Halides or Triflates |
| Functional Group Tolerance | Limited due to basicity of Grignard reagent | Generally higher |
| Key Advantage | Direct use of readily prepared Grignard reagents organic-chemistry.org | High tolerance for sensitive functional groups organic-chemistry.org |
Electrophilic Aromatic Substitution on the Thiophene Ring
Electrophilic aromatic substitution (SEAr) is a fundamental reaction of thiophenes, driven by the electron-rich nature of the heterocyclic ring. wikipedia.orgpearson.com The reaction involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org Common SEAr reactions include halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation. wikipedia.org
For 3-substituted thiophenes, the position of electrophilic attack is governed by both electronic and steric effects of the substituent. acs.org The thiophene ring has two distinct unsubstituted positions: C2, C4, and C5. The C2 and C5 positions (alpha to the sulfur) are inherently more reactive towards electrophiles than the C3 and C4 positions (beta to the sulfur). An alkyl group at the C3 position, such as the 3-bromopropyl group, is an electron-donating group which further activates the ring. This donation preferentially stabilizes the cationic intermediate (the sigma complex or Wheland intermediate) formed during attack at the C2 and C5 positions. However, steric hindrance from the C3 substituent can impede attack at the adjacent C2 and C4 positions. As a result, electrophilic substitution on 3-alkylthiophenes typically shows a strong preference for the C5 position, which is electronically activated and sterically accessible. researchgate.net Attack at the C2 position is also observed, while substitution at the C4 position is generally minor. acs.orgresearchgate.net
The 3-bromopropyl group influences the reactivity of the thiophene ring primarily through its electronic and steric properties. As an alkyl group, it donates electron density to the thiophene ring via an inductive effect, thereby activating it towards electrophilic attack compared to unsubstituted thiophene. acs.org This activation leads to faster reaction rates for SEAr processes.
The primary influence of the bromopropyl substituent is on the regioselectivity of the reaction. While the alkyl chain itself provides steric bulk that disfavors substitution at the adjacent C2 and C4 positions, the bromine atom at the end of the propyl chain is sufficiently remote that it exerts a negligible electronic effect on the aromatic ring itself. Therefore, the directing effect is overwhelmingly that of a standard 3-alkyl group, leading to a strong preference for substitution at the C5 position. researchgate.net
| Position of Attack | Electronic Effect of Alkyl Group | Steric Hindrance | Observed Reactivity |
|---|---|---|---|
| C2 | Activated | Moderate | Minor Product |
| C4 | Slightly Activated | High | Trace/No Product |
| C5 | Activated | Low | Major Product |
Formation of Organometallic Reagents: Grignard and Organolithium Derivatives
The presence of a carbon-bromine bond in the propyl side chain of this compound allows for the straightforward preparation of Grignard and organolithium reagents. libretexts.orgmasterorganicchemistry.com These reactions effectively reverse the polarity of the carbon atom attached to the halogen, transforming it from an electrophilic to a strongly nucleophilic and basic center. adichemistry.com
Formation of the Grignard reagent is achieved by reacting this compound with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgadichemistry.com The magnesium undergoes oxidative insertion into the C-Br bond of the propyl chain. It is crucial to perform this reaction under anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents. researchgate.net
Similarly, organolithium reagents can be prepared by treating this compound with two equivalents of lithium metal, typically in a non-polar solvent such as pentane (B18724) or hexane. masterorganicchemistry.comyoutube.com An alternative method is lithium-halogen exchange, which involves reacting the alkyl bromide with an existing organolithium reagent like tert-butyllithium, a process that is often very fast even at low temperatures. wikipedia.org Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. It is important to note that direct Grignard formation or lithiation at the C-Br bond of a 3-bromothiophene (B43185) ring can be challenging, but formation on the alkyl side chain is typically more facile. researchgate.net
Radical Reactions and Polymerization Initiation Pathways
The this compound molecule can be involved in radical reactions, particularly in the context of polymerization. Thiophene derivatives are key monomers for the synthesis of polythiophenes, a class of conductive polymers with applications in organic electronics. wikipedia.orggoogle.com
One pathway to polymerization involves converting this compound into a di-functional monomer suitable for step-growth polymerization. For example, after halogenating the C5 position, the resulting dibromo-species can undergo dehalogenative polycondensation. Alternatively, the Grignard reagent formed from the bromopropyl chain can be used in nickel-catalyzed polymerizations.
The bromopropyl group can also serve as an initiator for certain types of controlled radical polymerization, such as Atom Transfer Radical Polymerization (ATRP). In this scenario, the C-Br bond can be homolytically cleaved in the presence of a transition metal catalyst (typically copper) to generate a carbon-centered radical. This radical can then initiate the polymerization of other monomers, like methacrylates or styrenes. This would result in a polymer chain with a thiophene moiety at one end, providing a route to create well-defined block copolymers containing a polythiophene segment. mdpi.com
Mechanistic Elucidation through Kinetic Studies and Spectroscopic Intermediate Detection
Understanding the reaction mechanisms of this compound requires a combination of kinetic studies and spectroscopic techniques to identify and characterize transient intermediates. acs.orgnih.gov
Kinetic studies, which measure reaction rates under varying conditions (e.g., temperature, concentration, solvent), can provide valuable insight into the reaction pathway and the nature of the transition state. For electrophilic aromatic substitution on the thiophene ring, kinetic data can help quantify the activating effect of the 3-bromopropyl substituent and determine the relative rates of substitution at the different ring positions. researchgate.net Such studies have been performed on various thiophene derivatives to build comprehensive reactivity scales. acs.orgnih.gov
Spectroscopic methods are essential for detecting short-lived intermediates. For instance, low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy can sometimes be used to observe the sigma complexes formed during electrophilic substitution. nih.gov In the study of organometallic reagent formation, techniques like NMR can help characterize the species in solution, including their aggregation state. alfredstate.edu For radical polymerization, Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for directly detecting and studying the radical species involved in the initiation and propagation steps. Computational methods, such as Density Functional Theory (DFT), are also increasingly used to model reaction pathways, calculate transition state energies, and predict the regioselectivity of reactions involving thiophene derivatives. researchgate.netnih.gov
Applications of 3 3 Bromopropyl Thiophene in Advanced Organic Synthesis and Materials Science
Precursor for Functionalized Thiophene (B33073) Monomers
The thiophene moiety is a cornerstone in the design of conducting and semiconducting polymers due to its electron-rich nature and the ability of its polymers to form ordered structures conducive to charge transport. The properties of polythiophenes can be finely tuned by introducing various functional groups onto the thiophene ring. 3-(3-Bromopropyl)thiophene is an excellent starting material for creating such functionalized monomers.
Synthesis of Substituted Polythiophenes for Optoelectronic Applications
The introduction of substituents at the 3-position of the thiophene ring is a widely employed strategy to enhance the solubility and processability of polythiophenes, which are otherwise often insoluble and intractable materials. The propyl chain of this compound already contributes to improved solubility. Furthermore, the terminal bromine atom provides a reactive handle for the introduction of a wide array of functional groups, allowing for the synthesis of a diverse library of substituted polythiophenes with tailored optoelectronic properties.
The general synthetic route involves the conversion of this compound into a polymerizable monomer, typically by introducing polymerizable functionalities at the 2- and 5-positions of the thiophene ring. The subsequent polymerization, often achieved through methods like Grignard metathesis (GRIM) polymerization or Stille coupling, yields the corresponding poly(3-substituted)thiophene. The nature of the substituent introduced via the bromopropyl group can significantly influence the polymer's electronic energy levels (HOMO and LUMO), bandgap, and solid-state packing, thereby affecting its performance in optoelectronic devices. ntu.edu.twnih.gov
Table 1: Optoelectronic Properties of a Representative Poly(3-alkylthiophene)
| Property | Value |
| Polymer | Poly(3-hexylthiophene) (P3HT) |
| HOMO Level (eV) | -4.9 to -5.2 |
| LUMO Level (eV) | -2.9 to -3.2 |
| Optical Bandgap (eV) | 1.9 - 2.1 |
| Absorption Maximum (nm) | 450 - 550 |
| Hole Mobility (cm²/Vs) | 10⁻⁴ - 10⁻² |
Note: These values are typical for P3HT and can vary depending on molecular weight, regioregularity, and processing conditions. The properties of polymers derived from this compound are expected to be in a similar range, with potential variations due to the shorter alkyl chain.
Grafting and Side-Chain Functionalization Strategies for Polymer Architectures
The reactive nature of the C-Br bond in this compound makes it an excellent candidate for post-polymerization modification and the synthesis of graft copolymers. These strategies allow for the creation of complex polymer architectures with tailored functionalities that would be difficult to achieve through direct polymerization of functionalized monomers. nih.gov
Two primary strategies are employed for creating graft copolymers: "grafting-from" and "grafting-to". nih.gov
Grafting-from: In this approach, a polymer backbone is first functionalized with initiating sites. The bromopropyl group of this compound can be used to introduce such initiating sites onto a polymer chain. For example, the bromine atom can be converted into an atom transfer radical polymerization (ATRP) initiator. Subsequent polymerization of a second monomer from these sites leads to the growth of grafted side chains.
Grafting-to: This method involves the synthesis of a polymer backbone with reactive sites and separate synthesis of side chains with reactive end groups. The pre-formed side chains are then attached to the backbone. This compound can be used to synthesize thiophene-terminated side chains, which can then be grafted onto a polymer backbone containing suitable reactive groups. For example, a polystyrene backbone can be functionalized with thiophene units derived from this compound. researchgate.netresearchgate.net
These grafting strategies enable the combination of different polymer properties in a single material. For example, a flexible and soluble polymer backbone can be combined with semiconducting polythiophene side chains, leading to materials with improved processability and mechanical properties for flexible electronic applications. nih.gov
Building Block for Novel Heterocyclic and Fused-Ring Systems
Beyond its use in polymer synthesis, this compound is a valuable precursor for the construction of more complex heterocyclic and fused-ring systems. These structures are of significant interest in medicinal chemistry and as building blocks for advanced organic materials. nih.gov
Intramolecular Cyclization and Annulation Reactions
The presence of both a nucleophilic thiophene ring and an electrophilic bromopropyl group within the same molecule allows for intramolecular cyclization reactions to form fused-ring systems. By carefully choosing the reaction conditions and introducing other functional groups, a variety of annulated thiophene derivatives can be synthesized. nih.govorganic-chemistry.org
For example, a derivative of this compound could be designed to undergo an intramolecular Heck reaction or a Friedel-Crafts alkylation to form a new ring fused to the thiophene core. Such reactions are powerful tools for creating rigid and planar molecular structures, which are often desirable for enhancing π-orbital overlap and charge transport in organic electronic materials. nih.gov While specific examples starting from this compound are not extensively documented, the principles of intramolecular cyclization are well-established in thiophene chemistry. nih.gov
Synthesis of Polycyclic Thiophene Derivatives
This compound can also be used as a starting material for the synthesis of polycyclic aromatic hydrocarbons (PAHs) containing a thiophene ring. These materials are of interest for their unique electronic and photophysical properties. The synthesis often involves multi-step reaction sequences where the bromopropyl group is used to build additional aromatic rings onto the thiophene core. For instance, the propyl chain could be functionalized and then cyclized to form a new six-membered ring, leading to a benzothiophene (B83047) derivative. Further annulation reactions could then be employed to create even larger polycyclic systems. The synthesis of such complex molecules often relies on modern cross-coupling reactions and cyclization strategies. nih.gov
Utilization in the Construction of Functional Materials
The functionalized thiophene monomers and polymers derived from this compound have potential applications in a wide range of functional materials, particularly in the field of organic electronics.
Organic Field-Effect Transistors (OFETs): Poly(3-alkylthiophene)s are widely used as the active semiconductor layer in OFETs. ntu.edu.twnih.gov The performance of these devices is highly dependent on the molecular ordering and charge carrier mobility of the polymer. By tuning the side chains derived from this compound, it is possible to optimize the morphology and electronic properties of the polymer for high-performance OFETs. rsc.orgmdpi.comresearchgate.net
Table 2: Performance of a Representative Poly(3-alkylthiophene)-based OFET
| Parameter | Value |
| Active Material | Poly(3-hexylthiophene) (P3HT) |
| Device Architecture | Bottom-gate, Bottom-contact |
| Hole Mobility (cm²/Vs) | 0.01 - 0.1 |
| On/Off Ratio | > 10⁵ |
| Threshold Voltage (V) | 0 to -20 |
Note: These values are typical for P3HT-based OFETs and can be influenced by factors such as the dielectric material, electrode work function, and processing conditions.
Organic Solar Cells (OSCs): Polythiophenes are also key components in organic solar cells, where they act as the electron donor material in a bulk heterojunction with an electron acceptor, such as a fullerene derivative. nih.govresearchgate.netnih.gov The power conversion efficiency of OSCs is influenced by the absorption spectrum of the donor polymer, its energy levels, and the morphology of the active layer. The ability to functionalize the side chains of polythiophenes using this compound as a precursor allows for the optimization of these parameters to achieve higher solar cell efficiencies. nih.gov
Table 3: Performance of a Representative Poly(3-alkylthiophene)-based Organic Solar Cell
| Parameter | Value |
| Donor Material | Poly(3-hexylthiophene) (P3HT) |
| Acceptor Material | PC₆₁BM |
| Power Conversion Efficiency (%) | 3 - 5 |
| Open-Circuit Voltage (V) | 0.6 - 0.7 |
| Short-Circuit Current (mA/cm²) | 8 - 12 |
| Fill Factor (%) | 60 - 70 |
Note: These are typical values for P3HT:PCBM based solar cells. Recent advances with non-fullerene acceptors have led to significantly higher efficiencies. nih.gov
Chemical Sensors: The electronic and optical properties of conjugated polymers are sensitive to their local environment. This sensitivity can be exploited for the development of chemical sensors. By incorporating specific recognition units into the side chains of polythiophenes, using this compound as a versatile linker, sensors for various analytes such as ions, small molecules, and biomolecules can be designed. dtu.dk The binding of an analyte to the recognition unit can induce a change in the polymer's conformation or electronic structure, leading to a detectable change in its fluorescence, absorption, or conductivity. dtu.dk
Incorporation into Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)
Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials with well-defined structures and high surface areas. nih.govnih.gov Their properties are dictated by the geometry and functionality of their organic linkers. While this compound is not a direct linker for COF or MOF synthesis, its reactive alkyl bromide functionality makes it an excellent starting material for the synthesis of custom-designed linkers.
The bromopropyl group can be converted into various functional groups required for framework construction, such as aldehydes, boronic acids, or carboxylic acids, through established synthetic routes. For instance, conversion to a nitrile followed by reduction would yield an amine-functionalized linker, while reaction with magnesium followed by quenching with CO2 would produce a carboxylic acid.
A particularly promising application is in the post-synthetic modification (PSM) of existing frameworks. rsc.orgnih.govillinois.edu In this approach, a pre-assembled MOF or COF containing reactive sites can be functionalized by introducing new chemical entities. This compound can be grafted onto frameworks with nucleophilic sites, thereby introducing the thiophene moiety into the pore environment. This can be used to tune the electronic properties or adsorption selectivity of the material.
Table 1: Potential Synthetic Routes for COF/MOF Linkers from this compound
| Target Functional Group | Synthetic Transformation of Bromopropyl Group | Potential Application |
| Amine (-CH₂(CH₂)₂NH₂) | Gabriel synthesis or sodium azide (B81097) followed by reduction | Imine-based COFs |
| Carboxylic Acid (-CH₂(CH₂)₂COOH) | Grignard formation followed by carboxylation | MOF synthesis |
| Boronic Acid Pinacol Ester (-CH₂(CH₂)₂B(pin)) | Grignard formation followed by reaction with isopropoxy B(pin) | Boronate ester-based COFs |
| Thiol (-CH₂(CH₂)₂SH) | Reaction with sodium hydrosulfide | Post-synthetic modification |
Development of Supramolecular Assemblies
Supramolecular chemistry involves the study of systems composed of discrete numbers of molecules held together by non-covalent interactions. The formation of these assemblies is driven by interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. rsc.orgtue.nl Thiophene-containing molecules are of particular interest in this field due to the ability of the thiophene ring to participate in π-π stacking.
This compound can be derivatized to introduce functionalities that promote self-assembly. The bromopropyl chain can be functionalized with groups capable of forming strong, directional non-covalent bonds. For example, conversion of the bromide to an amide or a urea (B33335) would introduce hydrogen-bonding capabilities, leading to the formation of one-dimensional chains or more complex networks.
The flexible propyl spacer decouples the recognition site from the thiophene ring, allowing for a greater degree of control over the final supramolecular architecture. By carefully designing the functional group, it is possible to program the self-assembly process to yield specific nanostructures, such as fibers, sheets, or vesicles.
Synthesis of Dendrimers and Branched Polymers
Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional structure. uh.eduuh.edu Their synthesis often relies on iterative reaction sequences. Star-shaped polymers are another class of branched macromolecules, consisting of several linear polymer chains linked to a central core. cmu.edu
The reactive nature of the carbon-bromine bond in this compound makes it a suitable candidate for constructing these complex architectures. It can be used in a "core-first" approach to synthesize star polymers. For example, a multifunctional core molecule can be functionalized with several this compound units. The bromide groups can then serve as initiation sites for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), allowing for the growth of polymer arms from the core.
Similarly, in dendrimer synthesis, this compound can be used to introduce reactive surface functionalities. A pre-formed dendrimer with nucleophilic groups on its periphery can be reacted with this compound to create a new generation of the dendrimer with terminal bromide groups, which can then be further functionalized.
Table 2: Potential Role of this compound in Branched Polymer Synthesis
| Polymer Architecture | Role of this compound Derivative | Synthetic Strategy |
| Star Polymer | Initiator | "Core-first" approach using ATRP |
| Dendrimer | Surface functionalization | Convergent or divergent synthesis |
| Graft Copolymer | Side chain precursor | Grafting-to or grafting-from methods |
Design and Synthesis of Ligands for Coordination Chemistry
Phosphine (B1218219) ligands are of paramount importance in coordination chemistry and homogeneous catalysis, as they can be used to fine-tune the steric and electronic properties of metal complexes. cfmot.de A common method for synthesizing phosphine ligands involves the reaction of an organohalide with a phosphide (B1233454) nucleophile.
This compound is an ideal substrate for the synthesis of novel thiophene-containing phosphine ligands. Reaction with lithium diphenylphosphide (LiPPh₂) would yield (3-(thiophen-3-yl)propyl)diphenylphosphine. The resulting ligand would feature a soft phosphine donor atom and a thiophene ring, which could also potentially coordinate to a metal center or be used for further functionalization. The propyl spacer provides flexibility, which can be advantageous in catalysis by allowing the ligand to adopt various coordination geometries.
Furthermore, this compound can be used to synthesize multidentate ligands. ias.ac.in For example, reaction with a di- or tri-amine could lead to the formation of N,S- or N,N,S-chelating ligands, where the thiophene sulfur atom could participate in coordination. The versatility of the bromopropyl group allows for the incorporation of a wide range of donor atoms, leading to a diverse library of potential ligands for various catalytic applications.
Contributions to New Synthetic Methodologies for Complex Molecules
While the reactions of the bromopropyl group (e.g., nucleophilic substitution, Grignard formation) are well-established, the presence of the thiophene ring allows for the development of selective synthetic strategies. For instance, in a molecule containing both the bromopropyl group and a halogen on the thiophene ring, chemoselective cross-coupling reactions could be developed. The different reactivities of the alkyl bromide and the aryl halide would allow for sequential functionalization of the molecule.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, are powerful tools for forming carbon-carbon bonds. nih.govnih.gov Although these reactions are typically used with aryl halides, methodologies for the cross-coupling of alkyl halides are also being developed. This compound could serve as a substrate for the development of new catalytic systems for such transformations.
The compound can also be used as a versatile building block in the multi-step synthesis of complex target molecules, such as pharmaceuticals or organic electronic materials. google.commallakchemicals.com The thiophene core is a common motif in many biologically active compounds, and the bromopropyl handle provides a convenient point for attaching the thiophene unit to a larger molecular scaffold.
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Mass Spectrometry for Precise Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of 3-(3-Bromopropyl)thiophene. By measuring the mass-to-charge ratio (m/z) with high precision, HRMS provides an experimental mass that can be compared against a calculated mass for the expected molecular formula, C₇H₉BrS. The presence of bromine, with its two nearly equally abundant isotopes (⁷⁹Br and ⁸¹Br), results in a characteristic isotopic pattern (M and M+2 peaks) that serves as a definitive marker for the compound.
HRMS analysis, typically using soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), can identify various adducts of the molecule. The monoisotopic mass of this compound is 203.96083 Da. uni.lu This precise mass allows for the confident differentiation from other compounds with the same nominal mass but different elemental compositions.
| Adduct Ion | Molecular Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₇H₁₀BrS⁺ | 204.96811 |
| [M+Na]⁺ | C₇H₉BrNaS⁺ | 226.95005 |
| [M+K]⁺ | C₇H₉BrKS⁺ | 242.92399 |
| [M-H]⁻ | C₇H₈BrS⁻ | 202.95355 |
Multi-Nuclear Nuclear Magnetic Resonance Spectroscopy (e.g., ¹H, ¹³C, ⁷⁹/⁸¹Br NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise connectivity of atoms in this compound. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
¹H NMR: The proton NMR spectrum reveals distinct signals for the protons on the thiophene (B33073) ring and the propyl chain. The aromatic protons on the thiophene ring typically appear in the downfield region (δ 6.9-7.3 ppm). The protons of the propyl chain appear more upfield, with the CH₂ group adjacent to the bromine atom being the most deshielded (around δ 3.4 ppm) due to the electronegativity of bromine. The CH₂ group attached to the thiophene ring and the central CH₂ group would appear as distinct multiplets.
¹³C NMR: The carbon NMR spectrum provides complementary information. The carbons of the thiophene ring resonate in the aromatic region (δ 120-142 ppm). The three aliphatic carbons of the propyl chain appear at higher field strengths, with their chemical shifts influenced by their proximity to the thiophene ring and the bromine atom.
⁷⁹/⁸¹Br NMR: While less common for routine characterization, NMR spectroscopy of the bromine isotopes (⁷⁹Br and ⁸¹Br) can be informative. These nuclei are quadrupolar, which often leads to very broad signals. However, the chemical shift is highly sensitive to the electronic environment around the bromine atom, providing direct information about the C-Br bond.
| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|---|
| Thiophene H-2 | ¹H | ~7.1 | Multiplet | - |
| Thiophene H-4 | ¹H | ~6.9 | Multiplet | - |
| Thiophene H-5 | ¹H | ~7.2 | Multiplet | - |
| -CH₂- (α to Thiophene) | ¹H | ~2.8 | Triplet | ~7.5 |
| -CH₂- (β) | ¹H | ~2.1 | Quintet | ~7.1 |
| -CH₂- (γ to Br) | ¹H | ~3.4 | Triplet | ~6.7 |
| Thiophene C-3 | ¹³C | ~141 | - | - |
| Thiophene C-2, C-4, C-5 | ¹³C | ~120-129 | - | - |
| -CH₂- (α to Thiophene) | ¹³C | ~29 | - | - |
| -CH₂- (β) | ¹³C | ~34 | - | - |
| -CH₂- (γ to Br) | ¹³C | ~33 | - | - |
X-ray Crystallography for Solid-State Structure Determination of Derivatives
While obtaining a single crystal of liquid this compound suitable for X-ray diffraction can be challenging, this technique is invaluable for elucidating the solid-state structure of its crystalline derivatives. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise three-dimensional arrangement of atoms can be determined, providing definitive information on bond lengths, bond angles, and intermolecular interactions.
Studies on related poly(3-alkylthiophene)s show that these molecules often arrange in well-ordered lamellar structures. X-ray scattering reveals that the crystalline domains consist of π-stacked polymer chains, with the stacking direction oriented relative to the substrate surface. This technique allows for the determination of key structural parameters such as the π-stacking distance and the lamellar spacing due to the alkyl side chains. Such information is crucial for understanding how molecular packing influences the electronic properties of materials derived from this compound.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint of this compound by probing the vibrational modes of its functional groups.
FTIR Spectroscopy: The FTIR spectrum is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations of the thiophene ring are anticipated around 3100 cm⁻¹. Aliphatic C-H stretching from the propyl chain would appear in the 2850-2960 cm⁻¹ region. The C=C stretching vibrations of the thiophene ring typically result in bands between 1340 and 1640 cm⁻¹. The C-S stretching within the thiophene ring is found at lower wavenumbers, often around 600-800 cm⁻¹. A key diagnostic peak would be the C-Br stretching vibration, expected in the 500-600 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric C=C stretching of the thiophene ring often gives a strong Raman signal around 1460 cm⁻¹. The deformation of the thiophene ring can also be observed. Since the C-Br bond is highly polarizable, its stretching vibration should also be Raman active.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Spectroscopy Method |
|---|---|---|---|
| C-H Stretch (Aromatic) | Thiophene Ring | 3115 - 3080 | FTIR, Raman |
| C-H Stretch (Aliphatic) | Propyl Chain | 2960 - 2850 | FTIR, Raman |
| C=C Stretch (Symmetric) | Thiophene Ring | ~1460 | Raman (Strong) |
| C=C Stretch (Asymmetric) | Thiophene Ring | 1640 - 1500 | FTIR |
| C-S-C Ring Deformation | Thiophene Ring | 800 - 600 | FTIR |
| C-Br Stretch | Propyl Chain | 600 - 500 | FTIR, Raman |
Advanced Chromatographic Techniques for Reaction Monitoring and Purity Assessment (e.g., GC-MS, LC-NMR)
Gas Chromatography-Mass Spectrometry (GC-MS): This hybrid technique is exceptionally useful for the analysis of this compound. Gas chromatography separates the compound from starting materials, byproducts, and solvents based on its volatility and interaction with the column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum shows a molecular ion peak (M⁺˙) and a series of fragment ions. The fragmentation pattern is predictable, with common losses including the bromine atom (M-79/81), cleavage of the propyl chain, and the loss of the entire bromopropyl group, leading to a thiophene fragment. This allows for both qualitative identification and quantitative purity assessment.
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): For reactions conducted in the liquid phase, LC-NMR is a powerful tool for monitoring reaction progress without the need for isolating intermediates. The reaction mixture is injected into a high-performance liquid chromatography (HPLC) system, which separates the components. The eluent from the column flows directly into an NMR spectrometer, allowing for the acquisition of ¹H NMR spectra of each separated component "on-the-fly." This enables the real-time tracking of the disappearance of reactants and the appearance of this compound, providing valuable kinetic and mechanistic information.
Electron Paramagnetic Resonance (EPR) for Radical Intermediate Identification
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique for the detection and characterization of species with unpaired electrons, such as free radicals. While this compound is not itself a radical, EPR can be employed to study radical intermediates that may be formed during its synthesis or subsequent reactions.
For instance, in a radical-initiated polymerization or a Grignard reagent formation involving this compound, radical intermediates could be generated. EPR spectroscopy could detect these transient species. The resulting EPR spectrum would provide key information, such as the g-value, which is characteristic of the type of radical, and hyperfine coupling constants, which arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹³C). Analysis of these parameters would allow for the definitive identification of the radical's structure, providing crucial insight into the reaction mechanism. In cases where the radical intermediates are too short-lived, spin trapping techniques can be used, where a "spin trap" molecule reacts with the transient radical to form a more stable radical adduct that can be readily observed by EPR.
Theoretical and Computational Studies of 3 3 Bromopropyl Thiophene
Quantum Chemical Calculations of Electronic Structure and Reactivity
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. youtube.compku.edu.cn The energy and spatial distribution of these orbitals are crucial for predicting how a molecule will interact with other reagents.
For 3-(3-Bromopropyl)thiophene, the HOMO is expected to be localized primarily on the π-system of the thiophene (B33073) ring, making it the center of nucleophilicity and susceptible to attack by electrophiles. researchgate.net Conversely, the LUMO is anticipated to have significant density on the antibonding σ* orbital of the C-Br bond in the propyl side chain. This localization indicates that the carbon atom attached to the bromine is the primary electrophilic site, prone to attack by nucleophiles. The energy gap between the HOMO and LUMO (Eg) is a key indicator of molecular stability; a smaller gap suggests higher reactivity. mdpi.comnih.gov
Table 1: Illustrative FMO Properties of this compound (Calculated via DFT)
| Molecular Orbital | Energy (eV) | Primary Localization | Predicted Reaction Type |
|---|---|---|---|
| HOMO | -6.85 | Thiophene Ring (π-system) | Electrophilic Attack |
| LUMO | -0.95 | C-Br bond (σ* orbital) | Nucleophilic Attack |
This table presents hypothetical data for illustrative purposes.
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. nih.govekb.eg It maps the electrostatic potential onto the electron density surface, allowing for the immediate identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. chemrxiv.orgchemrxiv.org
In an MEP map of this compound, distinct regions of electrostatic potential would be visible:
Negative Potential (Red/Yellow): These areas, rich in electrons, are expected over the sulfur atom and the π-cloud of the thiophene ring. These sites are attractive to electrophiles.
Positive Potential (Blue): Electron-deficient regions are anticipated around the hydrogen atoms of the thiophene ring and, most significantly, on the carbon atom bonded to the highly electronegative bromine atom. This positive region highlights the primary site for nucleophilic attack. researchgate.net
Neutral Potential (Green): Areas with intermediate potential, likely found along the hydrocarbon portions of the propyl chain.
Analysis of the partial atomic charges, often calculated using methods like Mulliken population analysis, provides a quantitative measure of this charge distribution.
Table 2: Illustrative Calculated Partial Atomic Charges for Key Atoms in this compound
| Atom | Charge (a.u.) | Implication |
|---|---|---|
| S1 (Thiophene) | -0.250 | Nucleophilic center |
| Cα (Thiophene) | -0.150 | Nucleophilic center |
| Cβ (Thiophene) | -0.050 | Less nucleophilic than Cα |
| C (attached to Br) | +0.280 | Primary electrophilic site |
This table presents hypothetical data for illustrative purposes.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping the potential energy surface (PES) that connects reactants to products. nih.gov For this compound, a common reaction would be a nucleophilic substitution at the propyl chain, where the bromide ion acts as a leaving group.
By modeling this process, researchers can identify the transition state (TS)—the highest energy point along the reaction coordinate. Characterizing the geometry and energy of the TS is crucial for calculating the activation energy barrier, which determines the reaction rate. nih.gov For instance, modeling an SN2 reaction with a nucleophile would involve locating the trigonal bipyramidal transition state structure. Frequency calculations are performed to confirm the nature of the stationary points: reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing insights into conformational changes and intermolecular interactions.
For this compound, the propyl chain introduces significant conformational flexibility. MD simulations can explore the accessible conformations of this chain by calculating the potential energy as a function of dihedral angles. This analysis helps identify the most stable (lowest energy) conformers and the energy barriers between them. Furthermore, in a simulated condensed phase (e.g., a solvent box), MD can reveal how the molecule interacts with its surroundings through van der Waals forces or dipole-dipole interactions, providing a more realistic picture of its behavior. mdpi.com
Density Functional Theory (DFT) Applications in Predicting Spectroscopic Signatures and Reaction Outcomes
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. researchgate.net It is widely used to predict a range of molecular properties, including spectroscopic data that can be directly compared with experimental results. ubc.ca
For this compound, DFT calculations can predict:
Vibrational Spectra (IR/Raman): By calculating the harmonic vibrational frequencies, one can generate a theoretical IR spectrum. jchps.com This helps in assigning experimental peaks to specific molecular motions, such as C-H stretches on the thiophene ring or the C-Br stretch of the side chain.
NMR Spectra: Chemical shifts (1H and 13C) can be calculated with high accuracy, aiding in the structural elucidation of the molecule and its derivatives. researchgate.net
Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) can predict the energies of electronic transitions, corresponding to the absorption wavelengths observed in UV-Vis spectroscopy. nih.govnih.gov
Table 3: Illustrative Comparison of Experimental and DFT-Predicted Spectroscopic Data
| Spectroscopic Data | Experimental Value | DFT Calculated Value | Key Assignment |
|---|---|---|---|
| 1H NMR (δ, ppm) | ~7.2 (ring H) | 7.15 | Thiophene Ring Proton |
| 13C NMR (δ, ppm) | ~33.0 (C-Br) | 32.5 | Carbon bonded to Bromine |
| IR Freq. (cm⁻¹) | ~650 (C-Br stretch) | 655 | C-Br Vibrational Mode |
This table presents hypothetical data for illustrative purposes.
Exploration of Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for Derivative Design
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physical properties. nih.govresearchgate.net These models are invaluable in rational drug design and materials science for predicting the properties of new, unsynthesized molecules.
A hypothetical QSAR study on derivatives of this compound could be designed to optimize a specific biological activity (e.g., enzyme inhibition). nih.govmdpi.com The process would involve:
Synthesizing a Library: Create a series of derivatives by modifying the thiophene ring or substituting the bromine atom.
Biological Testing: Measure the biological activity (e.g., IC50) for each compound.
Descriptor Calculation: For each molecule, compute a set of molecular descriptors using software. These can include electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) parameters.
Model Generation: Use statistical methods like multiple linear regression (MLR) to build an equation that links the descriptors to the observed activity.
Validation: Validate the model's predictive power using internal (cross-validation) and external test sets.
The resulting QSAR model can then be used to predict the activity of virtual derivatives, guiding synthetic efforts toward more potent or desirable compounds.
Future Research Directions and Emerging Applications
Development of Novel Catalytic Transformations Facilitated by 3-(3-Bromopropyl)thiophene
The presence of both an alkyl bromide and a thiophene (B33073) ring makes this compound a compelling substrate for developing novel catalytic transformations. The thiophene nucleus is a common motif in pharmaceuticals, agrochemicals, and organic materials. nih.gov Future research is expected to leverage the dual reactivity of this compound. The bromo-substituent can serve as a blocking group, allowing for regioselective C-H functionalization at other positions on the thiophene ring, particularly the C5 position, via palladium-catalyzed direct arylation. beilstein-journals.org This strategy provides a greener and more direct route to complex polysubstituted thiophenes. nih.govbeilstein-journals.org
Furthermore, the sulfur atom within the thiophene ring can play a crucial role in catalysis, potentially enhancing the adsorption and activation of reactant molecules and promoting efficient catalytic turnover. mdpi.com Researchers are exploring the development of new palladium/norbornene (Pd/NBE) cooperative catalysis methods for the direct vicinal difunctionalization of thiophene derivatives, which could be applied to this compound to introduce functional groups at the C4 and C5 positions with high selectivity. nih.govacs.org The development of catalytic asymmetric functionalization and dearomatization reactions represents another promising avenue, enabling the synthesis of chiral thiophene-derived compounds. rsc.orgnih.gov
| Catalytic Strategy | Potential Application with this compound | Key Advantages |
| Palladium-Catalyzed Direct Arylation | Regioselective C5-arylation using the bromopropyl group's precursor bromo-group as a blocker. beilstein-journals.org | Reduces the number of synthetic steps and waste formation. beilstein-journals.org |
| Palladium/Norbornene (Pd/NBE) Catalysis | Site-selective and regioselective difunctionalization at the C4 and C5 positions. nih.govacs.org | High functional group tolerance and robust reaction conditions. nih.gov |
| Asymmetric Catalysis | Synthesis of axially chiral benzothiophene (B83047) derivatives and dearomatized chiral spiranes. rsc.orgnih.gov | Access to enantiomerically pure, high-value compounds. rsc.org |
| Heterogeneous Photocatalysis | Incorporation into covalent triazine frameworks (CTFs) to create visible-light-driven photocatalysts. mdpi.com | Development of sustainable and green chemistry applications. mdpi.com |
Integration into Automated Synthesis and Flow Chemistry Platforms
The integration of this compound and its derivatives into automated synthesis and flow chemistry platforms is a key area for future development, promising to enhance efficiency, safety, and scalability. researchgate.netunimore.it Flow chemistry offers superior control over reaction parameters like temperature and residence time, which is particularly advantageous for managing unstable intermediates and suppressing side reactions often encountered in batch processes. unimore.itokayama-u.ac.jpnih.gov
Recent studies have demonstrated the successful direct arylation of thiophene derivatives in continuous flow systems, achieving high yields and productivity. researchgate.netunimore.it By employing a packed-bed reactor with a solid base, this methodology can be adapted for reactions involving this compound, facilitating large-scale production. researchgate.netunimore.it Automated platforms can streamline multi-step syntheses, accelerating the discovery and development of new pharmaceuticals and materials derived from this thiophene building block. strath.ac.uk The use of flow chemistry can also enable reactions that are difficult or hazardous to perform in traditional batch reactors, such as those involving organolithium intermediates. okayama-u.ac.jpwiley-vch.de
Exploration of Bio-Inspired and Biomimetic Synthetic Routes
The structural motifs found in this compound are relevant to the field of medicinal chemistry, where thiophene rings are incorporated into various bioactive molecules. Future research will likely focus on bio-inspired and biomimetic approaches for the synthesis and functionalization of this compound. Thiophene carboxamide derivatives, for instance, have been synthesized as biomimetics of the anticancer agent Combretastatin A-4 (CA-4), demonstrating comparable biological activity. nih.gov The thiophene ring's aromaticity plays a critical role in its interaction with biological targets. nih.gov
Exploring enzymatic or whole-cell biotransformations could lead to more sustainable and selective synthetic routes to functionalized thiophenes. While traditional chemical synthesis methods like the Paal-Knorr, Hinsberg, or Gewald syntheses are well-established, bio-inspired approaches could offer novel pathways with improved environmental profiles. nih.gov The development of multicomponent reactions (MCRs) in aqueous media also represents a step towards greener synthetic strategies for thiophene derivatives. nih.gov
Advanced Material Engineering through Controlled Polymerization and Self-Assembly Processes
Thiophene-based polymers are renowned for their exceptional electronic and optoelectronic properties, making them central to the field of organic electronics. nih.gov The this compound monomer is a valuable building block for engineering advanced materials through controlled polymerization and self-assembly. The bromopropyl group can serve as a functional handle or an initiation site for various polymerization techniques, including surface-initiated atom transfer radical polymerization (SI-ATRP). mdpi.com This allows for the creation of well-defined polymer brushes with pendant thiophene groups, which can be subsequently converted into conjugated polythiophene chains. mdpi.com
Controlled polymerization methods, such as Kumada catalyst-transfer polymerization (KCTP), are crucial for synthesizing regioregular poly(3-alkylthiophene)s, which exhibit improved electronic properties compared to their regiorandom counterparts. nih.gov The future will see the application of these techniques to monomers derived from this compound to create novel conjugated polymers for applications in all-polymer solar cells, organic field-effect transistors (OFETs), and sensors. rsc.orgrsc.org Furthermore, the self-assembly of thiophene-based molecules into highly ordered supramolecular architectures, such as chains and porous networks on surfaces, is a key strategy for fabricating nanoscale electronic devices. mdpi.com The specific functional groups on derivatives of this compound can be tailored to direct these self-assembly processes.
| Material Type | Synthesis/Engineering Strategy | Potential Applications |
| Conjugated Polymer Brushes | Metal-free Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP). mdpi.com | Modified electrodes, sensors, smart surfaces. |
| Regioregular Polythiophenes | Kumada Catalyst-Transfer Polymerization (KCTP), C-H functionalization polymerization. nih.gov | Organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs). nih.gov |
| Microporous Polymer Networks (MPNs) | Chemical or electrochemical oxidative coupling of tetrafunctional thiophene-based monomers. acs.org | Gas storage, separation, chemical sensing. acs.org |
| Supramolecular Architectures | Surface-mediated self-assembly on metal substrates. mdpi.com | Molecular electronics, nanoscale circuits. nih.gov |
Computational Design of New Thiophene-Based Architectures with Tailored Functionalities
Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become an indispensable tool for designing new materials with specific properties. researchgate.netnih.gov This approach is being actively applied to thiophene-based architectures to predict their geometrical, electronic, optical, and photovoltaic properties before their synthesis. researchgate.netnih.govacs.org
For derivatives of this compound, computational screening can be used to design novel molecules with tailored functionalities. By systematically modifying the structure—for example, by adding different electron-donating or electron-accepting groups—researchers can fine-tune properties like the HOMO/LUMO energy levels, band gap, and absorption spectra. nih.govnih.govorientjchem.org This in silico design process accelerates the discovery of new materials for applications such as dye-sensitized solar cells (DSSCs), bulk heterojunction photovoltaic cells, and other molecular electronic devices. nih.govresearchgate.netnih.gov Molecular dynamics simulations can further provide insights into the stability and behavior of these designed molecules in different environments, such as their interaction with biological targets or their packing in a solid-state device. nih.gov The ultimate goal is to establish clear structure-property relationships that guide the synthesis of the next generation of high-performance thiophene-based materials. researchgate.netacs.org
Q & A
Q. Key Variables :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Higher temps accelerate reactivity but risk side reactions. |
| Catalyst (e.g., TBAB) | 0.5–1.0 mol% | Excess catalyst may complicate purification. |
| Solvent | DMF or THF | Polar aprotic solvents enhance nucleophilicity. |
How can researchers confirm the structural integrity and purity of this compound?
Basic Research Question
A combination of analytical techniques is critical:
- NMR Spectroscopy : H and C NMR can identify characteristic peaks, such as the thiophene protons (δ 6.8–7.5 ppm) and bromopropyl CH groups (δ 3.4–3.6 ppm). Multiplicity patterns (e.g., triplets for adjacent CH) validate connectivity .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% area under the curve). Retention times should match standards .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 234.00205) .
Advanced Tip : X-ray crystallography (if crystals are obtainable) provides unambiguous structural confirmation, as demonstrated for related bromopropyl-thiophene derivatives .
What competing reaction pathways occur during bromopropyl functionalization of thiophene, and how can selectivity be improved?
Advanced Research Question
The bromopropyl group can undergo undesired elimination or cross-coupling due to its reactivity:
- Elimination to Allylic Bromides : Base-sensitive conditions (e.g., NaH) may dehydrohalogenate the bromopropyl chain, forming allylic bromides. Lowering reaction temperature (<60°C) and using milder bases (e.g., KCO) mitigate this .
- Cross-Coupling Interference : The C-Br bond may participate in Suzuki or Heck reactions if palladium catalysts are present. Protecting the bromide (e.g., as a phthalimide) before functionalization improves selectivity .
Computational Insight : DFT studies on transition-state energies for competing pathways can guide solvent and catalyst selection to favor alkylation over elimination .
How does the bromopropyl-thiophene motif enhance electronic properties in conjugated polymers?
Advanced Research Question
Thiophene’s π-conjugation, combined with the electron-withdrawing bromopropyl group, modifies frontier molecular orbitals (FMOs):
- Bandgap Tuning : In oligophenothiazines, bromopropyl-thiophene bridges reduce the HOMO-LUMO gap by 0.3–0.5 eV compared to unsubstituted analogs, enhancing conductivity. TD-DFT calculations align with experimental UV-Vis spectra (λ shifts to 450–500 nm) .
- Charge Transport : Bromine’s polarizability improves hole mobility in organic semiconductors. Single-crystal studies show tighter π-π stacking (3.5–3.8 Å interplanar distances) .
Applications : These derivatives are promising in OLEDs and organic photovoltaics.
What are the challenges in using this compound for radiopharmaceutical synthesis?
Advanced Research Question
Incorporating F or C labels into the bromopropyl chain requires precise control:
- Radiolabeling Efficiency : Direct nucleophilic substitution with F in SR101N-(3-Bromopropyl) sulfonamide achieves <20% radiochemical yield (RCY) due to steric hindrance. Pre-activation with crown ethers or using protic solvents (e.g., DMSO) improves RCY to ~40% .
- In Vivo Stability : The C-Br bond may undergo hydrolysis in plasma. Stabilization via PEGylation or encapsulation in liposomes extends half-life from 1.2 to 4.5 hours .
Methodological Solution : Microfluidic reactors enable rapid, small-scale optimization of labeling conditions.
How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
Advanced Research Question
- Steric Effects : The bulky bromopropyl group hinders Pd-catalyzed couplings (e.g., Suzuki) at the thiophene’s 2-position. Switching to Buchwald-Hartwig amination or using bulky ligands (e.g., XPhos) improves efficiency .
- Electronic Effects : The electron-deficient thiophene (due to Br) enhances oxidative addition in Negishi couplings. Computed NBO charges show increased electrophilicity at the α-carbon (+0.32 e) compared to unsubstituted thiophene (+0.18 e) .
Case Study : Coupling with aryl boronic acids achieves 75% yield using Pd(OAc)/SPhos at 100°C in toluene .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
